Z-Aevd-fmk

Descripción

Propiedades

IUPAC Name |

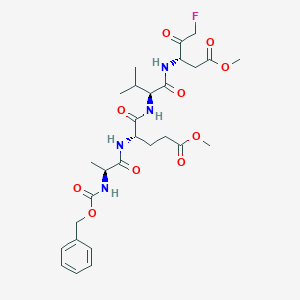

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBQFKZDGMTP-CDSYHYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-AEVD-FMK: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-AEVD-FMK (Benzyloxycarbonyl-Alanine-Glutamic acid-Valine-Aspartic acid fluoromethyl ketone) is a synthetic peptide derivative widely utilized in apoptosis research as a specific inhibitor of caspase-10. Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death. As an initiator caspase, caspase-10 plays a crucial role in the extrinsic apoptosis pathway, particularly in response to signals from death receptors such as Fas. Understanding the precise mechanism of action of this compound is paramount for its effective application in delineating apoptotic signaling pathways and for the development of potential therapeutics targeting apoptosis. This guide provides an in-depth technical overview of the core mechanism of this compound, including its molecular interactions, effects on signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of caspase-10. Its mechanism of action is predicated on its specific peptide sequence and a reactive fluoromethyl ketone (FMK) group.

-

Peptide Specificity: The peptide sequence Ala-Glu-Val-Asp (AEVD) mimics the cleavage site recognized by caspase-10 in its natural substrates. This specificity ensures that this compound is preferentially targeted to the active site of caspase-10.

-

Irreversible Inhibition: The fluoromethyl ketone group at the C-terminus of the peptide forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase. This irreversible binding permanently inactivates the enzyme.

-

Enhanced Cell Permeability: The N-terminal benzyloxycarbonyl (Z) group is a lipophilic moiety that enhances the compound's ability to cross the cell membrane, allowing it to reach its intracellular target.

By irreversibly binding to and inhibiting caspase-10, this compound effectively blocks the downstream signaling events that lead to apoptosis. This includes the prevention of the activation of effector caspases and the cleavage of key cellular substrates.

Data Presentation: Caspase Inhibitor Specificity

| Inhibitor | Target Caspase(s) | Reported IC50 Values | Reference |

| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Blocks 6-OHDA-induced apoptosis with an IC50 of 18 µM in N27 cells. | [1] |

| Z-IETD-FMK | Caspase-8 | IC50 = 350 nM | [2] |

| Z-LEHD-FMK | Caspase-9 | IC50 = 1.5 µM | [2] |

| Z-VAD-FMK | Pan-caspase (except caspase-2) | Inhibits various caspases at low to mid-nanomolar concentrations. | [2][3] |

Signaling Pathways

This compound primarily interferes with the extrinsic apoptosis pathway initiated by the activation of death receptors, such as the Fas receptor (also known as CD95 or APO-1).

Fas-Mediated Apoptosis Pathway and Inhibition by this compound

Caption: Fas-mediated apoptosis pathway and the inhibitory action of this compound.

Upon binding of Fas ligand (FasL) to the Fas receptor, the receptor trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain) via its death domain. FADD, in turn, recruits pro-caspase-10 through its death effector domain (DED), leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-10 molecules are brought into close proximity, facilitating their autocatalytic activation.

Active caspase-10 then initiates the apoptotic cascade through two primary routes:

-

Direct activation of effector caspases: Caspase-10 can directly cleave and activate effector caspases, such as pro-caspase-3 and pro-caspase-7.

-

Amplification via the mitochondrial pathway: Caspase-10 can cleave the pro-apoptotic Bcl-2 family member, Bid. The truncated form of Bid (tBid) translocates to the mitochondria, where it induces the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and further amplification of the caspase cascade.

This compound intervenes at the level of active caspase-10, preventing it from cleaving its downstream targets and thereby halting the progression of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Caspase Activity Assay

This assay is used to determine the inhibitory effect of this compound on caspase-10 activity in a cell-free system.

Materials:

-

Recombinant active caspase-10

-

Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to the assay buffer. Include a vehicle control (DMSO only).

-

Add recombinant active caspase-10 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the caspase-10 fluorogenic substrate to each well.

-

Immediately measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Monitor the fluorescence kinetically over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Cellular Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay determines the ability of this compound to inhibit apoptosis in cultured cells.

Materials:

-

Cell line susceptible to Fas-mediated apoptosis (e.g., Jurkat cells)

-

FasL or an agonistic anti-Fas antibody

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and allow them to adhere or reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Induce apoptosis by adding FasL or anti-Fas antibody to the culture medium.

-

Incubate for the desired period (e.g., 4-6 hours).

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

-

Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Bid Cleavage

This method is used to visualize the inhibition of caspase-10-mediated cleavage of Bid in cells treated with this compound.

Materials:

-

Cell line expressing Bid

-

Apoptosis-inducing agent (e.g., FasL)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Bid, anti-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and induce apoptosis as described in the flow cytometry protocol.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-Bid antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-actin antibody to confirm equal protein loading.

-

Analyze the bands corresponding to full-length Bid and its cleaved fragment (tBid).

Experimental and Logical Workflows

Workflow for Characterizing a Caspase Inhibitor

Caption: A logical workflow for the characterization of a caspase inhibitor.

Conclusion

This compound is a valuable tool for the study of apoptosis due to its specificity as an irreversible inhibitor of caspase-10. Its mechanism of action, centered on the covalent modification of the caspase's active site, effectively abrogates the downstream signaling events of the extrinsic apoptosis pathway. The experimental protocols detailed herein provide a framework for investigating the efficacy and mechanism of this compound and similar compounds. A thorough understanding of its function at the molecular and cellular levels is essential for its proper application in basic research and for the potential development of novel apoptosis-modulating therapies.

References

Z-Aevd-fmk: A Technical Guide to its Function in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Z-Ala-Glu-Val-Asp(OMe)-fmk (Z-Aevd-fmk), a key synthetic peptide inhibitor used in the study of apoptosis. This compound is a cell-permeable, irreversible inhibitor of caspase-10, an initiator caspase in the extrinsic apoptotic pathway. This document details the mechanism of action of this compound, its role in signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate and modulate apoptotic processes.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is principally orchestrated by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).

This compound is a synthetic tetrapeptide (Ala-Glu-Val-Asp) modified with a C-terminal fluoromethyl ketone (fmk) group and an N-terminal benzyloxycarbonyl (Z) group. The peptide sequence is designed to mimic the cleavage site of caspase-10 substrates, allowing it to specifically target this enzyme. The fmk group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The benzyloxycarbonyl group enhances the cell permeability of the inhibitor, enabling its use in live-cell experiments.

Mechanism of Action of this compound

This compound functions as a highly specific and irreversible inhibitor of caspase-10.[1] Its mechanism of action is centered on its ability to covalently bind to the catalytic site of activated caspase-10, thereby preventing its proteolytic activity.

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cognate death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), and pro-caspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-10 molecules undergo proximity-induced dimerization and auto-activation.

Activated caspase-10 then initiates the downstream caspase cascade by cleaving and activating executioner caspases, such as pro-caspase-3 and pro-caspase-7. Furthermore, caspase-10 can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors, thereby amplifying the apoptotic signal through the intrinsic pathway.

By irreversibly inhibiting caspase-10, this compound effectively blocks these downstream events. It prevents the activation of executioner caspases and the cleavage of Bid, thus inhibiting the progression of apoptosis.[2]

Quantitative Data

While specific IC50 values for this compound against a panel of caspases are not consistently reported across publicly available literature, its potent and specific inhibition of caspase-10 is well-established. The effective concentration of this compound in cell-based assays can vary depending on the cell type and experimental conditions.

| Inhibitor | Target Caspase | Other Caspases Inhibited | Effective Concentration (in vitro) | Notes |

| This compound | Caspase-10 | Potent and irreversible inhibitor. | 10 µM | Can prevent Fas-induced apoptosis in Jurkat T lymphoma cells at this concentration.[1] |

| Z-DEVD-fmk | Caspase-3 | Also shows potent inhibition of caspase-6, -7, -8, and -10.[3] | 1-200 µM | A related caspase inhibitor with a broader spectrum of activity.[3] |

Signaling Pathways and Experimental Workflows

Extrinsic Apoptosis Pathway Mediated by Caspase-10

The following diagram illustrates the central role of caspase-10 in the extrinsic apoptosis pathway and the point of intervention for this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on apoptosis.

Experimental Protocols

Caspase-10 Activity Assay

This protocol is a general guideline for measuring caspase-10 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (and vehicle control, e.g., DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protein Assay Reagent (e.g., BCA kit)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)

-

Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density. Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour. Induce apoptosis with the desired agent and incubate for the appropriate time.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15-30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

Caspase Assay: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer to 50 µL. Add 50 µL of Assay Buffer containing the caspase-10 substrate (final concentration, e.g., 50 µM).

-

Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis: Calculate the rate of fluorescence increase. A decrease in the rate in this compound-treated samples compared to the induced, untreated samples indicates inhibition of caspase-10 activity.

Western Blot for Caspase-3 Cleavage

This protocol describes the detection of cleaved (active) caspase-3 by Western blotting as a downstream indicator of caspase-10 inhibition.

Materials:

-

Treated cell lysates (from section 5.1)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each treatment group with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

-

Data Analysis: A reduction in the band intensity corresponding to cleaved caspase-3 in the this compound-treated samples indicates successful inhibition of the upstream caspase-10.

Conclusion

This compound is an invaluable tool for researchers studying the extrinsic pathway of apoptosis. Its specific and irreversible inhibition of caspase-10 allows for the precise dissection of this signaling cascade. By understanding its mechanism of action and employing the detailed protocols provided in this guide, scientists can effectively investigate the role of caspase-10 in various physiological and pathological processes, and explore its potential as a therapeutic target in drug development.

References

Z-AEVD-FMK: A Technical Guide to Its Role as a Caspase-10 Inhibitor in the Extrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the caspase-10 inhibitor, Z-AEVD-FMK, and its specific role in the extrinsic pathway of apoptosis. We will explore the mechanism of the extrinsic pathway, the function of caspase-10, the properties of this compound, and its application in research, supported by quantitative data and detailed experimental protocols.

The Extrinsic Pathway of Apoptosis: An Overview

The extrinsic, or death receptor-mediated, pathway is a critical mechanism of programmed cell death initiated by extracellular signals. This pathway is fundamental in processes such as immune surveillance and the elimination of unwanted or dangerous cells. The process begins when death ligands, such as FasL or TRAIL, bind to their corresponding death receptors (e.g., Fas, TRAIL-R1/DR4, TRAIL-R2/DR5) on the cell surface.[1][2][3] This ligation event triggers receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[1][3]

FADD, in turn, recruits initiator procaspases containing a death effector domain (DED), primarily procaspase-8 and procaspase-10, to form the Death-Inducing Signaling Complex (DISC).[1][4] Within the DISC, the high local concentration of these procaspases facilitates their dimerization and subsequent auto-proteolytic activation.[5] Once activated, these initiator caspases can then activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3][4][6]

The Role of Caspase-10 in the Extrinsic Pathway

Human caspase-10 is an initiator caspase highly homologous to caspase-8, and it is also recruited to the DISC upon death receptor engagement.[4][5] However, its precise role in the extrinsic apoptotic cascade has been a subject of debate. Some studies have suggested that caspase-10 can initiate apoptosis, potentially by cleaving and activating downstream caspases or by cleaving Bid, a protein that links the extrinsic and intrinsic apoptotic pathways.[1][4]

Conversely, other research indicates a more nuanced, and at times non-apoptotic, function for caspase-10. Some findings suggest that caspase-10 may act as a negative regulator of caspase-8-mediated cell death. In this model, caspase-10 reduces the association and activation of caspase-8 within the DISC.[7] This can switch the cellular response to death ligand stimulation away from apoptosis and towards the activation of the NF-κB signaling pathway, promoting cell survival and gene induction.[7] The catalytic activity of caspase-10 may not be required for this scaffolding function.[7] It is important to note that a mouse homolog for caspase-10 has not been reported, which has made its in vivo study more challenging.[5]

This compound: A Specific Inhibitor of Caspase-10

This compound is a synthetic, cell-permeable peptide inhibitor designed to target caspase-10. The "Z" represents a benzyloxycarbonyl group, which enhances cell permeability. "AEVD" is the tetrapeptide sequence recognized by caspase-10. The "FMK" (fluoromethyl ketone) group at the C-terminus allows the compound to act as an effective irreversible inhibitor by covalently binding to the catalytic site of the active caspase.[8] This irreversible binding blocks the enzyme's activity, thereby preventing the downstream signaling events mediated by caspase-10. Due to its specificity, this compound is a crucial tool for dissecting the specific contributions of caspase-10 in the extrinsic pathway, distinguishing its functions from those of the closely related caspase-8.

The use of this compound has been shown to inhibit the activation of Bid and the subsequent release of apoptosis-inducing factor (AIF) from mitochondria, resulting in a significant decrease in the number of apoptotic cells.[9]

Quantitative Data: Inhibitor Specificity

| Inhibitor | Primary Target | Reported IC50 Values | Reference |

| Z-IETD-FMK | Caspase-8 | Caspase-8: 350 nM; Caspase-10: 5.76 µM; Caspase-9: 3.7 µM | [10] |

| Z-DEVD-FMK | Caspase-3 | IC50 of 18 µM for blocking 6-OHDA-induced apoptosis. Also inhibits caspases-6, -7, -8, and -10. | [11] |

| Z-LEHD-FMK | Caspase-9 | Caspase-8: 0.70 nM; Caspase-10: 3.59 µM; Caspase-9: 1.5 µM | [10] |

| Z-VAD-FMK | Pan-Caspase | Potently inhibits human caspases-1 through -10 (with the exception of caspase-2). | [12] |

Note: IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

Below is a detailed methodology for a key experiment to investigate the role of this compound in the extrinsic apoptosis pathway.

Experiment: Assessing the Effect of this compound on FasL-Induced Apoptosis

Objective: To determine if the inhibition of caspase-10 by this compound can block or reduce apoptosis induced via the Fas death receptor.

Materials:

-

Human cell line expressing the Fas receptor (e.g., Jurkat T-cells, HeLa cells).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin).

-

Recombinant human Fas Ligand (FasL).

-

Caspase-10 Inhibitor, this compound (e.g., R&D Systems, Cat# FMK009).

-

Pan-caspase inhibitor, Z-VAD-FMK (positive control for apoptosis inhibition).

-

Negative control inhibitor, Z-FA-FMK.

-

DMSO (vehicle for inhibitors).

-

Phosphate-Buffered Saline (PBS).

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

-

Western Blotting reagents: RIPA lysis buffer, protease inhibitor cocktail, primary antibodies (cleaved caspase-3, cleaved PARP, caspase-10, GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.

Methodology:

-

Cell Culture and Plating:

-

Culture cells under standard conditions (37°C, 5% CO2).

-

Plate cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight (for adherent cells) or grow to the desired density (for suspension cells).

-

-

Inhibitor Pre-treatment:

-

Prepare stock solutions of this compound, Z-VAD-FMK, and Z-FA-FMK in DMSO.

-

Dilute the inhibitors in complete medium to the desired final working concentrations (typically ranging from 20 µM to 100 µM).

-

Add the inhibitor-containing medium or vehicle control (DMSO) to the appropriate wells.

-

Incubate the cells for 1-2 hours at 37°C to allow for cell permeability and inhibitor action.

-

-

Induction of Apoptosis:

-

Add recombinant human FasL to the wells (final concentration typically 100 ng/mL, but should be optimized for the cell line).

-

Incubate for the desired time period (e.g., 4-6 hours).

-

-

Analysis of Apoptosis:

-

Flow Cytometry (Annexin V/PI Staining):

-

Harvest the cells (including any floating cells).

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Western Blotting:

-

Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and caspase-10. Use an antibody against GAPDH or β-actin as a loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Expected Results:

-

Vehicle Control + FasL: High levels of apoptosis (high Annexin V staining) and strong bands for cleaved caspase-3 and cleaved PARP on the Western blot.

-

This compound + FasL: A reduction in apoptosis and cleaved downstream markers compared to the vehicle control, indicating that caspase-10 plays a role in FasL-induced apoptosis in this cell line.

-

Z-VAD-FMK + FasL: Significant inhibition of apoptosis and cleavage of downstream markers, serving as a positive control.

-

Z-FA-FMK + FasL: Little to no inhibition of apoptosis, serving as a negative control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Extrinsic Apoptosis Pathway highlighting the role of Caspase-10 and this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the effects of this compound.

This compound Mechanism of Action Diagram

Caption: Mechanism of irreversible inhibition of Caspase-10 by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Caspase-10-Mediated Heat Shock Protein 90β Cleavage Promotes UVB Irradiation-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase 10 - Wikipedia [en.wikipedia.org]

- 7. Caspase-10 Negatively Regulates Caspase-8-Mediated Cell Death, Switching the Response to CD95L in Favor of NF-κB Activation and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. invivogen.com [invivogen.com]

understanding Z-Aevd-fmk as a research tool

An In-depth Technical Guide to Z-AEVD-FMK as a Research Tool

This guide provides a comprehensive overview of the caspase-10 inhibitor, this compound, for researchers, scientists, and drug development professionals.

Core Principles of this compound Function

This compound is a cell-permeable and irreversible inhibitor of caspase-10.[1][2] It is a member of the fluoromethyl ketone (FMK)-derivatized peptide family, which are known to be effective and irreversible caspase inhibitors generally lacking cytotoxic effects.[2] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances its ability to cross cell membranes. The mechanism of action for this compound involves its binding to the active site of activated caspase-10, which in turn blocks the enzyme's proteolytic activity.

Caspase-10 functions as an initiator caspase within the extrinsic pathway of apoptosis. This signaling cascade is set in motion when extracellular death ligands, such as TNF-α or FasL, bind to their corresponding death receptors on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins and pro-caspase-10, leading to the formation of the Death-Inducing Signaling Complex (DISC). Inside the DISC, pro-caspase-10 undergoes activation and subsequently activates downstream effector caspases, including caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of various cellular proteins, ultimately culminating in the execution of the apoptotic program. By specifically inhibiting caspase-10, this compound can effectively halt the progression of this signaling pathway, leading to a reduction in the number of apoptotic cells.

Quantitative Data for Caspase Inhibitors

| Inhibitor | Target Caspase(s) | IC50 Value (µM) | Reference |

| This compound | Caspase-10 | Not explicitly reported | N/A |

| z-VAD-FMK | Pan-caspase (with the exception of Caspase-2) | 9.52 (for Caspase-10) | [3] |

| z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Potent inhibitor, though a specific IC50 for Caspase-10 has not been reported. | [4] |

| z-IETD-FMK | Caspase-8 | Not explicitly reported | [5] |

Note: The absence of specific IC50 values for this compound in the available literature points to a gap in the publicly accessible characterization data for this particular inhibitor.

In cellular assays, a general working concentration for this compound to achieve apoptosis inhibition is between 50 nM and 100 µM.[6] A prior study has demonstrated the effective use of 10 µM this compound to prevent the formation of active caspase-3.

Experimental Protocols

Caspase-10 Activity Assay (Fluorometric)

This protocol, adapted from standard fluorometric caspase assay procedures, is designed to measure the specific inhibition of caspase-10 activity by this compound.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., TNF-α in combination with Cycloheximide, FasL)

-

This compound (caspase-10 inhibitor)

-

Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

-

96-well black microplate

-

Fluorometer with excitation/emission wavelengths of approximately 400 nm/505 nm for AFC.

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (such as DMSO) for 1 hour.

-

Induce apoptosis using the selected stimulus for a predetermined duration. A non-induced control group should be included.

-

-

Cell Lysis:

-

Collect the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and let it sit on ice for 20 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic extract, and measure the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Caspase Activity Assay:

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

Adjust the total volume in each well to 100 µL with Assay Buffer.

-

Add 5 µL of the caspase-10 substrate (Ac-AEVD-AFC, from a 1 mM stock solution) to each well, achieving a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, ensuring it is protected from light.

-

Measure the fluorescence with a fluorometer.

-

Western Blot Analysis of Caspase-10-Mediated Apoptosis

This method is used to detect key apoptotic markers that are downstream of caspase-10 activation and to observe the effects of this compound.

Materials:

-

Cells treated as outlined in the caspase activity assay protocol.

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-Caspase-10, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

An imaging system for detection.

Procedure:

-

Protein Extraction:

-

Harvest and wash the cells as previously detailed.

-

Lyse the cells using RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate and collect the supernatant. Proceed to determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins based on size using an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST to remove unbound primary antibody.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands with an imaging system.

-

Perform densitometry to quantify the levels of cleaved caspase-3 and cleaved PARP, normalizing to the loading control.

-

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. selleckchem.com [selleckchem.com]

- 5. invivogen.com [invivogen.com]

- 6. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]

Z-AEVD-FMK: A Technical Guide to a Caspase-10 and Caspase-2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-AEVD-FMK (Benzyloxycarbonyl-Alanine-Glutamic acid-Valine-Aspartic acid-fluoromethyl ketone) is a cell-permeable, irreversible peptide inhibitor of caspases, a family of cysteine proteases critical to the process of apoptosis. Primarily recognized as a Caspase-10 inhibitor, the AEVD peptide sequence also shows relevance to Caspase-2, suggesting a dual inhibitory role. This technical guide provides a comprehensive overview of the discovery, development, and molecular interactions of this compound. It includes detailed signaling pathways, experimental protocols for assessing its activity, and a summary of available quantitative data to support its use in apoptosis research.

Introduction to this compound

This compound belongs to the class of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. The core components of its structure dictate its function:

-

Z (Benzyloxycarbonyl group): An N-terminal chemical group that increases the hydrophobicity of the peptide, enhancing its ability to permeate cell membranes.

-

AEVD (Ala-Glu-Val-Asp): A tetrapeptide sequence that mimics the substrate recognition site of target caspases. While primarily targeting Caspase-10, this sequence may also be recognized by other caspases, notably Caspase-2.

-

FMK (Fluoromethyl ketone): An electrophilic group that irreversibly binds to the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[1]

This design makes this compound a valuable tool for investigating the roles of specific initiator caspases in apoptotic signaling pathways.

Mechanism of Action and Target Caspases

This compound functions as an irreversible inhibitor of initiator caspases, primarily Caspase-10 and potentially Caspase-2.

Caspase-10

Caspase-10 is an initiator caspase involved in the extrinsic apoptosis pathway. It is recruited to the Death-Inducing Signaling Complex (DISC) upon the binding of ligands such as FasL or TRAIL to their respective death receptors.[2] Once at the DISC, Caspase-10 undergoes dimerization and auto-activation, leading to the cleavage and activation of downstream effector caspases like Caspase-3 and Caspase-7. This compound inhibits Caspase-10, thereby blocking this activation cascade.

Caspase-2

Caspase-2 is another initiator caspase with a less clearly defined role in apoptosis. It can be activated in response to various cellular stresses, including DNA damage, and is known to have a preference for substrates with the sequence VDVAD, which shares similarities with AEVD. While this compound is primarily marketed as a Caspase-10 inhibitor, its potential to inhibit Caspase-2 should be considered in experimental design.

Signaling Pathways

Caspase-10 Signaling Pathway

The following diagram illustrates the extrinsic apoptosis pathway and the point of inhibition by this compound.

Caspase-10 extrinsic apoptosis pathway with this compound inhibition point.

Caspase-2 Signaling Pathway

The activation of Caspase-2 is often linked to cellular stress, particularly DNA damage, and involves the formation of a protein complex called the PIDDosome.

Caspase-2 activation via the PIDDosome complex.

Quantitative Data

| Inhibitor | Target Caspase(s) | IC50 Value | Reference |

| Ac-LESD-CMK | Caspase-10 | 520 nM | [3] |

| z-LEHD-FMK | Caspase-10 | 3.59 µM | [3] |

| z-IETD-FMK | Caspase-10 | 5.76 µM | [3] |

| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Not specified | |

| Ac-VDVAD-CHO | Caspase-2, -3 | Not specified | |

| This compound | Caspase-10, (Caspase-2) | Data not available |

Note: The lack of a specific IC50 value for this compound in the literature highlights a gap in the publicly available data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol is adapted from standard fluorometric caspase activity assays and can be used to determine the inhibitory effect of this compound on purified caspases or in cell lysates.

Objective: To quantify the enzymatic activity of Caspase-10 or Caspase-2 in the presence and absence of this compound.

Materials:

-

Purified active Caspase-10 or Caspase-2

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Fluorogenic caspase substrate (e.g., Ac-AEVD-AFC for Caspase-10)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Caspase Assay Buffer.

-

In a 96-well black microplate, add the desired concentration of this compound or DMSO (vehicle control) to each well.

-

Add purified active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic caspase substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each condition.

-

Determine the percent inhibition by comparing the rates of the this compound-treated samples to the vehicle control.

Western Blot Analysis of Caspase Activation

This protocol is for detecting the cleavage of caspases and their substrates in cell lysates, providing evidence of apoptosis inhibition by this compound.

Objective: To visualize the inhibition of downstream caspase activation (e.g., Caspase-3) and substrate cleavage (e.g., PARP) in cells treated with an apoptosis inducer and this compound.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., Sodium Butyrate, FasL)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere (if applicable).

-

Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.

-

Harvest cells and lyse them in cell lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow Diagram

The following diagram outlines a general workflow for studying the effects of this compound on apoptosis.

General experimental workflow for evaluating this compound.

Conclusion

This compound is a potent, irreversible inhibitor of Caspase-10 and a potential inhibitor of Caspase-2. Its cell-permeable nature makes it a valuable research tool for elucidating the specific roles of these initiator caspases in the complex signaling cascades of apoptosis. While quantitative data on its inhibitory constants are not widely published, the experimental protocols provided in this guide offer a framework for its characterization and application in studies of programmed cell death. Further research is warranted to fully delineate its specificity and potency against a broader range of caspases.

References

Principle of Caspase-10 Inhibition by Z-AEVD-FMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-10 is a member of the cysteine-aspartic acid protease (caspase) family, playing a role as an initiator caspase in the extrinsic pathway of apoptosis.[1][2] This pathway is activated by the ligation of death receptors, such as Fas and TRAIL receptors, at the cell surface.[3][4] Upon activation, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-10 to form the death-inducing signaling complex (DISC).[3][5] Within the DISC, pro-caspase-10 undergoes proximity-induced dimerization and auto-activation, leading to the initiation of the caspase cascade and eventual cell death.[1][3] Given its position at the apex of this signaling cascade, caspase-10 represents a critical target for therapeutic intervention in apoptosis-related diseases.

Z-AEVD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-10.[6][7][8] It belongs to the class of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, which are widely used as tools to study caspase activity.[9][10] This technical guide provides an in-depth overview of the principle of caspase-10 inhibition by this compound, including its mechanism of action, inhibitory specificity, and the experimental protocols used for its characterization.

Mechanism of Action of this compound

The inhibitory activity of this compound is conferred by its peptide sequence and the presence of a fluoromethyl ketone (FMK) functional group. The peptide sequence, Alanine-Glutamic acid-Valine-Aspartic acid (AEVD), mimics the substrate recognition site of caspase-10, allowing the inhibitor to specifically target this enzyme.

The core of the inhibitory mechanism lies in the irreversible covalent modification of the caspase-10 active site. The catalytic activity of caspases depends on a critical cysteine residue within the active site.[11] The fluoromethyl ketone group of this compound acts as an electrophile, which is attacked by the nucleophilic thiol group of the active site cysteine. This reaction results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[9]

Caspase-10 Signaling Pathway and Point of Inhibition

Caspase-10 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This binding event leads to receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-10 via interactions between their respective death effector domains (DEDs), forming the DISC.[3][5] Within the DISC, the increased proximity of pro-caspase-10 molecules facilitates their dimerization and subsequent auto-proteolytic activation.

Activated caspase-10 can then cleave and activate downstream effector caspases, such as caspase-3 and caspase-7.[2] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. This compound exerts its anti-apoptotic effect by directly inhibiting the enzymatic activity of activated caspase-10, thereby preventing the initiation of this downstream cascade.

Quantitative Data on Inhibitor Specificity

The efficacy and specificity of a caspase inhibitor are critical parameters for its use in research and potential therapeutic applications. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. While this compound is primarily known as a caspase-10 inhibitor, it is important to consider its cross-reactivity with other caspases.

| Inhibitor | Target Caspase | IC50 Value | Reference |

| This compound | Caspase-10 | Data not consistently reported in searched literature | - |

| Z-IETD-FMK | Caspase-8 | 350 nM | [12] |

| Z-IETD-FMK | Caspase-10 | 5.76 µM | [12] |

| Z-LEHD-FMK | Caspase-8 | 0.70 nM | [12] |

| Z-LEHD-FMK | Caspase-10 | 3.59 µM | [12] |

| Z-DEVD-FMK | Caspase-3 | Potent | [13] |

| Z-DEVD-FMK | Caspase-10 | Potent | [13] |

| Z-VAD-FMK | Pan-Caspase | Potently inhibits caspases 1, 3-10 | [14] |

Experimental Protocols

The characterization of caspase-10 inhibition by this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Caspase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of caspases in cell lysates using a fluorogenic substrate.

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with an apoptosis-inducing agent (e.g., FasL, TRAIL) in the presence or absence of this compound (typically 10-100 µM) for the desired time. Include untreated cells as a negative control.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Assay Setup:

-

In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.

-

Add 2x reaction buffer (containing DTT).

-

Add the caspase-10 specific fluorogenic substrate (e.g., Ac-AEVD-AFC). AFC (7-amino-4-trifluoromethylcoumarin) is a common fluorophore used in these assays.[15]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

Data Analysis: Compare the fluorescence intensity of treated samples to the controls. A decrease in fluorescence in the this compound treated samples indicates inhibition of caspase-10 activity.

Western Blotting for Caspase-10 Activation and Substrate Cleavage

Western blotting can be used to visualize the processing of pro-caspase-10 into its active subunits and the cleavage of its downstream targets, such as Bid.[16]

Methodology:

-

Sample Preparation: Prepare cell lysates as described for the caspase activity assay.

-

SDS-PAGE: Separate the protein lysates (e.g., 20-50 µg per lane) on a polyacrylamide gel (e.g., 12-15%).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-10 or its substrate (e.g., anti-caspase-10, anti-Bid) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A decrease in the pro-caspase-10 band and an increase in its cleaved fragments would indicate activation, which should be reduced in the presence of this compound. Similarly, the cleavage of Bid into tBid would be inhibited.

Conclusion

This compound is a valuable tool for the study of caspase-10 function in the extrinsic apoptosis pathway. Its mechanism of irreversible inhibition through covalent modification of the active site cysteine provides a potent means to block the catalytic activity of this initiator caspase. While it is a specific inhibitor of caspase-10, researchers should be mindful of potential cross-reactivity with other caspases and cysteine proteases. The experimental protocols outlined in this guide provide a framework for the characterization of this compound's effects in various cellular systems. A thorough understanding of its principle of inhibition is essential for its effective application in apoptosis research and the development of novel therapeutic strategies targeting caspase-10.

References

- 1. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 10 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Caspase-10 is recruited to and activated at the native TRAIL and CD95 death-inducing signalling complexes in a FADD-dependent manner but can not functionally substitute caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 8. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]

- 9. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. invivogen.com [invivogen.com]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

Z-Aevd-fmk: A Technical Guide to Target Specificity and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ala-Glu-Val-Asp-fmk (Z-Aevd-fmk) is a synthetic tetrapeptide that functions as a cell-permeable, irreversible inhibitor of caspases, with a notable specificity for caspase-10. As a member of the fluoromethyl ketone (FMK)-derivatized peptide inhibitor family, it acts by covalently binding to the active site of the target caspase, thereby preventing its proteolytic activity. This technical guide provides an in-depth analysis of the target specificity, enzyme kinetics, and relevant signaling pathways associated with this compound, along with detailed experimental protocols for its characterization.

Mechanism of Action

This compound belongs to a class of irreversible inhibitors that form a covalent bond with the catalytic cysteine residue in the active site of caspases.[1] The fluoromethyl ketone (FMK) group is key to this mechanism. The inhibitor is designed to mimic the natural substrate of the target caspase. Upon binding, the cysteine residue in the caspase's active site attacks the carbonyl carbon of the ketone. This interaction is followed by the formation of a stable thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor, allowing it to be used effectively in cell-based assays.[1]

Target Specificity and Enzyme Kinetics

This compound is widely recognized as an inhibitor of caspase-10. The peptide sequence Ala-Glu-Val-Asp (AEVD) is based on the substrate specificity of caspase-10. While it is primarily targeted at caspase-10, like many peptide-based caspase inhibitors, it may exhibit cross-reactivity with other caspases, particularly those with similar substrate recognition motifs such as caspase-8.

Data Presentation

Comprehensive quantitative data detailing the IC50 or Ki values of this compound against a full panel of caspases is not extensively available in publicly accessible literature. It is commonly used in cell culture at working concentrations ranging from 10 µM to 100 µM to inhibit caspase-10 activity.[2]

For a contextual understanding of caspase inhibitor potencies, the following table summarizes the IC50 values for other commonly used, structurally related peptide-based caspase inhibitors.

| Inhibitor | Target Caspase(s) | Reported IC50/Ki Values |

| Z-VAD-fmk | Pan-caspase | Ki: 0.8 nM for Caspase-1. Also inhibits Caspases-3, -4, -5, -6, -7, -8, -9, -10.[3] |

| Z-DEVD-fmk | Caspase-3, -7 | Potent inhibitor of Caspase-3. Also shows inhibition of Caspases-6, -8, and -10.[3][4] |

| Z-IETD-fmk | Caspase-8 | Potent and selective inhibitor of Caspase-8.[3][5] |

| Z-LEHD-fmk | Caspase-9 | Potent inhibitor of Caspase-9. |

Note: The values presented are for context and are not the IC50 values for this compound.

Relevant Signaling Pathways

Caspase-10 is an initiator caspase primarily involved in the extrinsic pathway of apoptosis. This pathway is triggered by extracellular death signals.

Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands (such as FasL or TNF-α) to their corresponding death receptors (e.g., FasR or TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-10 and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-10 and -8 undergo proximity-induced dimerization and auto-activation. Activated caspase-10 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which ultimately leads to the execution of apoptosis.

Experimental Protocols

The following is a detailed methodology for determining the IC50 value of a caspase inhibitor, such as this compound, using an in vitro fluorometric assay.

Protocol: Determination of IC50 for a Caspase Inhibitor

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific caspase by 50%.

Materials:

-

Recombinant active caspase-10

-

Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)

-

This compound inhibitor

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

-

DMSO (for dissolving inhibitor)

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest inhibitor concentration).

-

-

Enzyme Preparation:

-

Dilute the recombinant active caspase-10 in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well in triplicate:

-

50 µL of Assay Buffer.

-

10 µL of each inhibitor dilution or vehicle control.

-

20 µL of the diluted active caspase-10.

-

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or below the Km value).

-

Add 20 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for at least 30 minutes.

-

-

Data Analysis:

-

For each concentration of the inhibitor and the vehicle control, determine the reaction rate (V) by calculating the slope of the linear portion of the RFU vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of caspase-10 in cellular processes, particularly in the extrinsic apoptosis pathway. Its irreversible mechanism of action and cell permeability make it suitable for both biochemical and cell-based assays. While it is established as a caspase-10 inhibitor based on its peptide sequence, researchers should be aware that comprehensive public data on its selectivity across the entire caspase family is limited. The provided protocols and pathway diagrams serve as a guide for the effective use and characterization of this compound in a research setting.

References

- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 2. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. invivogen.com [invivogen.com]

An In-depth Technical Guide to Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone (Z-AEVD-FMK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone (Z-AEVD-FMK) is a synthetic peptide derivative that serves as a potent and irreversible inhibitor of caspase-10. As a member of the fluoromethyl ketone (FMK)-derivatized peptide class of inhibitors, this compound is a valuable tool in the study of apoptosis, or programmed cell death. Its cell-permeable nature allows for its effective use in cell culture experiments to probe the intricacies of caspase-dependent signaling pathways. This guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental applications of this compound.

Core Properties and Specifications

This compound is a modified tetrapeptide designed to specifically target the active site of caspase-10. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its cell permeability. The fluoromethyl ketone group at the C-terminus forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Name | Z-Alanine-Glutamic acid-Valine-Aspartic acid-Fluoromethyl Ketone |

| Synonyms | This compound |

| Molecular Formula | C₂₈H₃₉FN₄O₁₀ |

| Molecular Weight | 610.63 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Table 2: Biological Properties and Applications

| Property | Description |

| Target | Primarily Caspase-10 |

| Mechanism of Action | Irreversible covalent inhibition of the caspase active site. |

| Biological Activity | Inhibition of the extrinsic apoptosis pathway.[1] |

| Key Applications | Study of caspase-10 dependent apoptosis, investigation of the extrinsic apoptotic pathway, tool for identifying caspase-10 substrates. |

| Cell Permeability | Yes |

Quantitative Data

Mechanism of Action and Signaling Pathway

This compound primarily functions by inhibiting caspase-10, an initiator caspase in the extrinsic pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.

Upon ligand binding, these receptors trimerize and recruit adaptor proteins, such as Fas-Associated Death Domain (FADD), forming the Death-Inducing Signaling Complex (DISC). Pro-caspase-10 is then recruited to the DISC, where it undergoes dimerization and auto-proteolytic activation. Activated caspase-10 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

This compound, by irreversibly binding to the active site of caspase-10, prevents its catalytic activity. This blockade inhibits the activation of downstream caspases and the subsequent cleavage of cellular targets, thereby halting the apoptotic process initiated through the extrinsic pathway.[1]

Experimental Protocols

Caspase-10 Activity Assay using a Fluorogenic Substrate

This protocol describes a method to measure the activity of caspase-10 in cell lysates and to determine the inhibitory effect of this compound.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

This compound (stock solution in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment:

-

Plate cells at a desired density.

-

Treat cells with an apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO).

-

Incubate for the desired period to induce apoptosis.

-

-

Preparation of Cell Lysates:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Caspase Activity Assay:

-

In a 96-well black microplate, add an equal amount of protein from each cell lysate (e.g., 20-50 µg) to each well.

-

Add Assay Buffer to bring the total volume to 100 µL.

-

Add the caspase-10 fluorogenic substrate (Ac-AEVD-AFC) to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation at ~400 nm and emission at ~505 nm.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Compare the caspase-10 activity in treated cells versus control cells.

-

Determine the dose-dependent inhibition of caspase-10 activity by this compound.

-

Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline for using this compound to inhibit apoptosis in a cell culture model, which can be assessed by methods such as flow cytometry (Annexin V/Propidium Iodide staining) or DNA fragmentation assays.

Materials:

-

Suspension or adherent cells

-

Appropriate cell culture medium

-

Apoptosis-inducing agent

-

This compound (stock solution in DMSO)

-

Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates).

-

Allow cells to adhere (for adherent cells) or stabilize.

-

Pre-treat cells with the desired concentration of this compound (e.g., 20-50 µM) for 1-2 hours before inducing apoptosis.

-

Add the apoptosis-inducing agent to the cell culture medium.

-

Include positive (inducer only) and negative (vehicle only) controls.

-

Incubate for a time period sufficient to induce a measurable apoptotic response.

-

-

Cell Harvesting and Staining (for Annexin V/PI):

-

Harvest cells (including any floating cells for adherent cultures).

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Interpretation:

-

Compare the percentage of apoptotic cells in the this compound treated samples to the positive control to determine the extent of apoptosis inhibition.

-

References

Z-Aevd-fmk: A Technical Guide to Cell Permeability and Uptake for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Aevd-fmk is a synthetic peptide inhibitor recognized for its role in the study of apoptosis, primarily through its targeted inhibition of caspase-2 and caspase-10. Structurally, it belongs to a class of inhibitors characterized by a carboxybenzyl (Z) group at the N-terminus and a fluoromethyl ketone (fmk) reactive group. This composition is designed to enhance cell permeability, allowing the inhibitor to access intracellular targets and modulate apoptotic signaling pathways.[1][2] This technical guide provides an in-depth overview of the cell permeability and uptake of this compound, supported by experimental methodologies and a summary of its impact on intracellular signaling.

Cell Permeability and Uptake Mechanisms

The cell permeability of this compound is largely attributed to two key chemical features: the N-terminal benzyloxycarbonyl (Z) group and the C-terminal fluoromethyl ketone (fmk) group. The benzyloxycarbonyl group increases the hydrophobicity of the peptide, facilitating its passage across the lipid bilayer of the cell membrane.[2] Once inside the cell, the fluoromethyl ketone group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of target caspases, ensuring sustained inhibition.[1]

While the qualitative cell-permeable nature of this compound is well-established, specific quantitative data on its apparent permeability coefficient (Papp) and intracellular concentrations are not extensively reported in publicly available literature. However, studies have demonstrated its efficacy in cell-based assays at micromolar concentrations, indicating sufficient uptake to engage with intracellular targets.

Data Presentation

The following table summarizes the effective concentrations of this compound used in cell-based assays as reported in a study investigating its inhibitory effect on caspase-3 activation. While this is not a direct measure of permeability, it provides an indication of the concentrations required to achieve a biological effect within the cell.

| Compound | Cell Line | Treatment Concentration | Observed Effect | Reference |

| This compound | MRK-nu-1 | 10 µM | Inhibition of sodium butyrate-induced caspase-3 activation | [3] |

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to evaluate the intestinal permeability of a compound and predict its in vivo absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold to ensure the tightness of the cell junctions.

-

Transport Study (Apical to Basolateral):

-

The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A solution of this compound at a known concentration is added to the apical chamber.

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Transport Study (Basolateral to Apical):

-

The same procedure is followed, but the this compound solution is added to the basolateral chamber, and samples are collected from the apical chamber. This helps to determine if the compound is subject to active efflux.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport across the monolayer (mol/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the drug in the donor chamber (mol/cm³).

-

Western Blot for Caspase-2 Activation